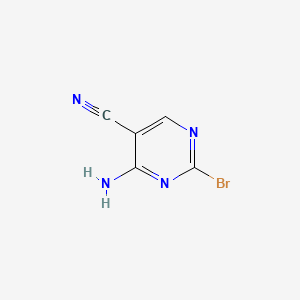

4-Amino-2-bromopyrimidine-5-carbonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-amino-2-bromopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-5-9-2-3(1-7)4(8)10-5/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYLLFGNJJCGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370657 | |

| Record name | 4-Amino-2-bromopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94741-70-5 | |

| Record name | 4-Amino-2-bromo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94741-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-bromopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromopyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Bromopyrimidine 5 Carbonitrile

Strategic Approaches to Pyrimidine (B1678525) Ring Construction

Constructing the core pyrimidine structure is a pivotal step in the synthesis of 4-Amino-2-bromopyrimidine-5-carbonitrile. This can be achieved either by functionalizing a simpler, pre-formed pyrimidine molecule or by building the ring system from non-cyclic starting materials.

Multi-step Synthesis from Simpler Pyrimidine Derivatives

A common strategy in organic synthesis is to utilize a readily available core structure and introduce the desired functional groups in a sequential, multi-step process. This approach is applicable to the synthesis of this compound, typically starting with a pyrimidine ring that already contains some of the required substituents.

One potential pathway involves the direct bromination of a 4-aminopyrimidine-5-carbonitrile (B127032) precursor. The pyrimidine ring is generally electron-deficient, but the amino group at the C4 position is an activating group, which can facilitate electrophilic substitution. However, direct bromination of pyrimidine rings often requires specific reagents to achieve the desired regioselectivity. Reagents such as N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or acetonitrile are commonly employed for the bromination of heterocyclic compounds. nih.gov For instance, the bromination of 2-aminopyrimidine has been successfully achieved using NBS. The reaction proceeds by electrophilic attack of the bromine atom at the electron-rich position of the pyrimidine ring.

Another multi-step approach could begin with a pyrimidine derivative that has a leaving group, such as a chloro or methylthio group, at the C2 position. This group can then be substituted to introduce the bromine atom. For example, a 2-chloro-4-aminopyrimidine-5-carbonitrile could potentially be converted to the 2-bromo analogue through a halogen exchange reaction. Alternatively, a 2-methylthio group can be displaced by various nucleophiles. researchgate.net The synthesis might start from a precursor like 4-(4-fluorophenyl/4-bromophenyl/isobutyl)-1,6-dihydro-1-methyl-2-(methylthio)-6-oxopyrimidine-5-carbonitrile, which is then condensed with amines. researchgate.net

These multi-step syntheses offer the advantage of building upon well-established pyrimidine chemistry, allowing for controlled and stepwise introduction of the required amino, bromo, and carbonitrile functionalities.

| Starting Pyrimidine Derivative | Key Transformation Step | Common Reagents |

|---|---|---|

| 4-Aminopyrimidine-5-carbonitrile | Electrophilic Bromination | N-Bromosuccinimide (NBS) in DMF or Acetonitrile |

| 2-Chloro-4-aminopyrimidine-5-carbonitrile | Halogen Exchange | Bromide source (e.g., HBr, NaBr) |

| 2-Methylthio-4-aminopyrimidine-5-carbonitrile | Displacement of Methylthio Group | Brominating agent |

Condensation Reactions under Reflux Conditions

Condensation reactions provide a powerful and efficient method for constructing the pyrimidine ring from simple, acyclic precursors. These reactions, often carried out under reflux conditions to provide the necessary activation energy, involve the formation of carbon-nitrogen bonds to build the heterocyclic core. Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, are particularly useful for creating diverse chemical libraries of pyrimidine derivatives. arkat-usa.org

This approach typically involves the reaction of a three-carbon component with a nitrogen-containing species, such as an amidine, urea, or thiourea, which provides the N-C-N fragment of the pyrimidine ring.

Substituted acetophenones and aldehydes are common starting materials in pyrimidine synthesis, primarily serving as precursors to chalcones. Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an acetophenone and an aldehyde. nih.gov These chalcones then act as the three-carbon backbone (C-C-C fragment) required for the subsequent cyclization reaction with a nitrogen-containing compound like guanidine or urea to form the pyrimidine ring. researchgate.net The condensation of chalcones with a guanidinyl derivative of nalidixic acid has been used to produce a series of pyrimidine derivatives. nih.gov

Cyanoacetate derivatives, and more specifically malononitrile (a dinitrile), are key precursors for the synthesis of pyrimidines bearing a 5-carbonitrile group and a 4-amino group, which are characteristic features of the target molecule. Malononitrile can react with aldehydes in a Knoevenagel condensation to form an electron-deficient benzylidenemalononitrile intermediate. arkat-usa.org This intermediate then undergoes a Michael addition with an amidine, followed by cyclization and aromatization to yield the 4-amino-5-pyrimidinecarbonitrile product. arkat-usa.org This three-component reaction of an aldehyde, malononitrile, and an amidine is an efficient route to this class of pyrimidines. arkat-usa.org

Ammonium acetate is a versatile and cost-effective reagent that can serve as the nitrogen source in pyrimidine synthesis. It can provide both nitrogen atoms required for the formation of the pyrimidine ring. organic-chemistry.org For example, a three-component coupling reaction catalyzed by ZnCl₂ can synthesize 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org This highlights its role in facilitating the cyclization process by acting as an ammonia equivalent in the reaction medium.

The choice of solvent can significantly influence the yield and reaction time of pyrimidine synthesis. Ethanol (B145695) is a commonly used solvent for these condensation reactions, particularly under reflux conditions. nih.gov It is effective in dissolving the reactants and facilitating the reaction. However, other solvents such as methanol, dimethylformamide (DMF), and even water have been successfully employed. arkat-usa.orgnih.gov Interestingly, some modern, environmentally friendly protocols have been developed that proceed under solvent-free conditions, often with microwave irradiation or the use of a solid catalyst, which can lead to shorter reaction times and excellent yields. nih.govkthmcollege.ac.in The reaction of aldehydes, malononitrile, and urea/thiourea has been successfully carried out under solvent-free conditions at 80 °C. nih.gov

| Component Role | Example Precursor(s) | Intermediate/Product Feature |

|---|---|---|

| C-C-C Fragment | Chalcones (from Acetophenones and Aldehydes) | Forms the carbon backbone of the pyrimidine ring. |

| Source of C4-NH₂ and C5-CN | Malononitrile | Directly incorporates the amino and carbonitrile groups. |

| Nitrogen Source (N-C-N) | Ammonium Acetate, Amidines, Urea | Provides the nitrogen atoms for the heterocyclic ring. |

| Reaction Medium | Ethanol, Water, DMF, Solvent-free | Influences reaction rate and product yield. |

Cyclocondensation of 2-Amino-3-cyano-thiophene and Aryl Nitriles

While not a direct route to the monocyclic this compound, the cyclocondensation of 2-amino-3-cyanothiophene derivatives with nitriles or their equivalents is a well-established method for synthesizing the fused thieno[2,3-d]pyrimidine scaffold. This reaction serves as an important case study in the construction of pyrimidine rings fused to other heterocycles. Thieno[2,3-d]pyrimidines are structural analogs of purines and exhibit a wide range of biological activities.

The condensation reaction to form the pyrimidine ring in this context is typically facilitated by acidic conditions. The use of a strong acid protonates the nitrile, activating it for nucleophilic attack by the amino group of the thiophene. Common acidic conditions employed for this type of cyclization include dissolving the reactants in a solvent like 1,4-dioxane or ethanol in the presence of concentrated hydrochloric acid (HCl) scielo.br. Alternatively, phosphorus oxychloride (POCl₃) can be used, which serves as both a cyclizing and dehydrating agent in an acidic environment scielo.br.

| Catalyst/Reagent | Solvent | Temperature | Outcome |

| Conc. HCl | Ethanol / 1,4-Dioxane | Reflux | Cyclization to thieno[2,3-d]pyrimidin-4-one |

| POCl₃ | 1,4-Dioxane | Reflux | Formation of 4-chlorothieno[2,3-d]pyrimidine |

This table presents typical conditions for the acid-catalyzed cyclocondensation to form thieno[2,3-d]pyrimidines.

The reaction proceeds via an acid-catalyzed nucleophilic addition mechanism. The key steps are:

Nitrile Protonation : The reaction is initiated by the protonation of the nitrogen atom of the aryl nitrile by the acid catalyst. This step significantly increases the electrophilicity of the nitrile carbon atom youtube.comorganicchemistrytutor.com.

Nucleophilic Attack : The lone pair of electrons on the nitrogen of the 2-amino group of the thiophene derivative attacks the activated nitrile carbon.

Intermediate Formation : This attack forms a protonated amidine-type intermediate. Following a series of proton transfers, a more stable N-thienylamidine intermediate is generated.

Intramolecular Cyclization : The nitrogen atom of the amidine intermediate then attacks the carbon atom of the 3-cyano group on the thiophene ring, initiating the ring-closing step.

Tautomerization/Aromatization : The resulting cyclized product undergoes tautomerization to yield the final, stable aromatic thieno[2,3-d]pyrimidine system.

The choice of cyclizing agent can lead to different products and by-products. When a thieno[2,3-d]pyrimidin-4-one is the intended product, using a reagent like phosphorus oxychloride (POCl₃) can lead to the formation of a 4-chlorothieno[2,3-d]pyrimidine derivative mdpi.com. This occurs because POCl₃ is a powerful chlorinating agent, capable of converting the amide (or its tautomeric hydroxypyrimidine form) in the pyrimidinone ring into a chloro-substituent. In some synthetic schemes, this "by-product" is the desired intermediate for further nucleophilic substitution reactions mdpi.com. Careful selection of the acid catalyst and reaction conditions is therefore crucial to control the final product.

Bromination Techniques in Pyrimidine Synthesis

Introducing a bromine atom at the C-2 position of the pyrimidine ring is a key step in synthesizing the title compound. This is typically achieved by the chemical transformation of a precursor pyrimidine rather than by direct bromination of an unsubstituted ring.

Direct electrophilic bromination of pyrimidine rings, using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in various solvents, is a common technique nih.govfiu.edu. However, the position of bromination is dictated by the electronic effects of the substituents already present on the ring. Electron-donating groups, such as amino or hydroxyl groups, activate the ring towards electrophilic attack. In many cases, these groups direct bromination to the C-5 position nih.govfiu.edu.

To achieve bromination at the C-2 position for a compound like this compound, the most effective strategy involves starting with a precursor that has a suitable leaving group or a group that can be converted to bromine at the C-2 position. A common and effective precursor is the corresponding pyrimidin-2-one (4-amino-2-hydroxy-pyrimidine-5-carbonitrile), where the hydroxyl group can be readily substituted.

The conversion of a 2-hydroxypyrimidine (B189755) (which exists predominantly in its pyrimidin-2-one tautomeric form) to a 2-bromopyrimidine is a standard transformation in heterocyclic synthesis.

Phosphorus Tribromide (PBr₃) and Phosphorus Oxybromide (POBr₃): These reagents are highly effective for replacing a hydroxyl group with a bromine atom on a pyrimidine ring. Phosphorus oxybromide (POBr₃) is generally the reagent of choice, analogous to the widely used POCl₃ for chlorinations mdpi.com. The reaction mechanism involves the activation of the carbonyl oxygen of the pyrimidinone by the phosphorus reagent, converting the hydroxyl group into an excellent leaving group. A bromide ion then acts as a nucleophile, attacking the C-2 position and displacing the activated oxygen group in a process resembling an SN2 reaction reddit.com. PBr₃ functions similarly and is particularly effective for converting primary and secondary alcohols to alkyl bromides, a principle that extends to the tautomeric hydroxyl of the pyrimidinone reddit.com.

Hydrogen Bromide (HBr): While HBr is a strong acid and a source of bromide nucleophiles, it is less commonly used for this specific transformation on pyrimidine rings compared to PBr₃ or POBr₃. Reactions with HBr can sometimes require harsher conditions and may not be as clean or high-yielding for converting pyrimidinones to bromopyrimidines.

| Brominating Agent | Precursor | Typical Outcome | Mechanism Note |

| POBr₃ / PBr₃ | 2-Hydroxypyrimidine | 2-Bromopyrimidine | Efficient conversion of C=O to C-Br via activated oxygen leaving group. |

| NBS / Br₂ | Activated Pyrimidine | 5-Bromopyrimidine | Electrophilic aromatic substitution. |

| HBr | 2-Hydroxypyrimidine | 2-Bromopyrimidine | Less common; can require more forcing conditions. |

This table summarizes common bromination agents and their application in pyrimidine synthesis.

Purification and Isolation Strategies

The purification of this compound from the crude reaction product is a crucial step to obtain the compound in a pure form, suitable for its intended applications. The choice of purification method depends on the nature of the impurities and the scale of the synthesis. Commonly employed strategies include precipitation, washing with appropriate solvent mixtures, and crystallization.

Precipitation Methods

Precipitation is a widely used initial step for the isolation of pyrimidine-5-carbonitrile derivatives from the reaction mixture. This technique relies on the principle of altering the solvent composition or temperature to decrease the solubility of the desired product, causing it to separate from the solution as a solid.

In a common approach for related pyrimidine syntheses, the reaction mixture is cooled to room temperature after the reaction is complete. This reduction in temperature often leads to the precipitation of the crude product. Another effective method involves pouring the reaction mixture into a non-solvent, such as cold water or crushed ice. This sudden change in the solvent environment drastically reduces the solubility of the organic product, leading to its precipitation. For instance, in the synthesis of similar 4-amino-5-pyrimidinecarbonitrile derivatives, the product precipitates from the reaction mixture upon cooling and is then collected by filtration arkat-usa.org. A similar procedure involves adding the reaction mixture to cold water, sometimes followed by acidification with a dilute acid like acetic acid, to induce the formation of a precipitate that can be subsequently filtered, dried, and further purified nih.gov.

Table 1: General Precipitation Parameters for Pyrimidine-5-carbonitrile Derivatives

| Parameter | Description |

| Precipitation Inducer | Cooling of the reaction mixture, addition to a non-solvent (e.g., cold water, crushed ice). |

| Typical Non-Solvents | Water, ice-water mixtures. |

| Post-Precipitation Step | Filtration to separate the solid product from the liquid phase. |

Washing Procedures (e.g., Ethanol/Water Mixtures)

Following precipitation and filtration, the collected solid is typically washed to remove residual impurities that may be adsorbed onto the surface of the crystals or trapped within the solid matrix. The choice of washing solvent is critical; it should be a solvent in which the desired product has low solubility, while the impurities are readily soluble.

While specific washing procedures for this compound with ethanol/water mixtures are not extensively detailed in the available literature, general principles for washing crude organic solids can be applied. A mixture of ethanol and water can be an effective washing solvent system. The ratio of ethanol to water can be adjusted to fine-tune the polarity of the washing solution, thereby maximizing the removal of specific impurities while minimizing the loss of the desired product. For many organic compounds, a wash with cold water is a standard procedure to remove inorganic salts and other water-soluble byproducts nih.gov.

Crystallization Techniques (e.g., DMF/Ethanol Mixtures)

Crystallization is the most powerful technique for the final purification of solid organic compounds. This process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of a crystalline solid. As the crystals form, the molecules of the desired compound arrange themselves in a highly ordered lattice, excluding impurity molecules, which remain in the mother liquor.

Table 2: Common Recrystallization Solvents for Pyrimidine-5-carbonitrile Derivatives

| Solvent/Solvent System | Rationale for Use |

| Ethanol | A widely used protic solvent that is effective for a range of pyrimidine derivatives. arkat-usa.orgnih.gov |

| DMF/Ethanol | A potential mixed-solvent system where DMF acts as the primary solvent and ethanol as the anti-solvent to induce crystallization. |

The selection of the appropriate purification strategy, or a combination thereof, is essential for obtaining this compound with the high degree of purity required for subsequent chemical transformations and analyses.

Reactivity and Derivatization of 4 Amino 2 Bromopyrimidine 5 Carbonitrile

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C2 position of the pyrimidine (B1678525) ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens and the nitrile group facilitates the attack of nucleophiles, leading to the displacement of the bromide ion.

Replacement by Amine Nucleophiles

The reaction of 4-amino-2-bromopyrimidine-5-carbonitrile with various primary and secondary amines leads to the formation of 2,4-diaminopyrimidine-5-carbonitrile (B135015) derivatives. This transformation is a common strategy for building molecules with potential biological activity. The reaction typically proceeds by heating the pyrimidine substrate with an excess of the desired amine, sometimes in the presence of a base or under solvent-free conditions. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the carbon atom bonded to the bromine. chemguide.co.uk Subsequent loss of a proton and the bromide ion yields the substituted product.

The use of a large excess of the amine nucleophile can be crucial to drive the reaction to completion and to neutralize the hydrogen bromide formed as a byproduct. chemguide.co.uk The reactivity of the amine can influence the reaction conditions required, with more nucleophilic amines often reacting under milder conditions. This method provides a direct route to a diverse library of 2-amino substituted pyrimidines.

Replacement by Thiol Nucleophiles

Thiol nucleophiles, such as thiols and thioamides, can displace the bromine atom to form 2-thioether or related derivatives. Thiols are generally potent nucleophiles, and these reactions can often be carried out under basic conditions to generate the more nucleophilic thiolate anion. nih.gov The resulting sulfur-linked pyrimidines are valuable intermediates in medicinal chemistry. The reaction involves the attack of the sulfur nucleophile on the C2 position of the pyrimidine ring, followed by the elimination of the bromide ion. mdpi.com This process allows for the introduction of a sulfur linkage, which can be a key structural motif in various biologically active compounds.

Replacement by Hydroxide (B78521) Ions

The bromine atom can be replaced by a hydroxyl group through hydrolysis, typically under basic conditions, to yield 4-amino-2-hydroxy-pyrimidine-5-carbonitrile. This reaction involves the nucleophilic attack of a hydroxide ion on the C2 position. The rate of hydrolysis of 2-halopyrimidines is influenced by the nature of the halogen and the reaction conditions, such as pH and temperature. rsc.orgrsc.org The resulting 2-hydroxypyrimidine (B189755) derivative exists in tautomeric equilibrium with its corresponding pyrimidin-2-one form.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comnih.gov this compound serves as an excellent substrate for these reactions, enabling the introduction of a wide range of substituents at the C2 position.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgresearchgate.net This reaction is highly valued for its mild conditions and tolerance of various functional groups. nih.gov In the context of this compound, the bromine atom can be coupled with a variety of aryl or heteroaryl boronic acids or their esters.

The general catalytic cycle involves three main steps: oxidative addition of the bromopyrimidine to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4-Amino-2-phenylpyrimidine-5-carbonitrile | High |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 4-Amino-2-(thiophen-3-yl)pyrimidine-5-carbonitrile | Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 4-Amino-2-(4-methoxyphenyl)pyrimidine-5-carbonitrile | Excellent |

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important metal-catalyzed cross-coupling reactions. The Sonogashira coupling, for example, allows for the formation of a carbon-carbon bond between the bromopyrimidine and a terminal alkyne. scirp.orgresearchgate.netscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The resulting 2-alkynylpyrimidine derivatives are versatile intermediates for further synthetic transformations.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 4-Amino-2-(phenylethynyl)pyrimidine-5-carbonitrile | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | THF | 4-Amino-2-((trimethylsilyl)ethynyl)pyrimidine-5-carbonitrile | Good |

Other coupling reactions, such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (for C-N bond formation), are also potentially applicable, further expanding the synthetic utility of this versatile building block.

Reactions Involving the Amino Group

The exocyclic amino group at the C4 position of the pyrimidine ring is a key site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Acylation Reactions

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction is a fundamental transformation for introducing amide functionalities, which can modulate the electronic properties and biological activity of the parent molecule.

A common acylation procedure involves the use of acetic anhydride, often in the presence of a base like pyridine, to yield N-(2-bromo-5-cyanopyrimidin-4-yl)acetamide. The reaction typically proceeds under mild conditions, highlighting the nucleophilicity of the amino group. The general scheme for this reaction is as follows:

Scheme 1: General Acylation of this compound

While specific studies on the diacetylation of this compound are not extensively documented, research on related aminopyrimidines suggests that factors such as the electron-withdrawing nature of substituents on the pyrimidine ring can influence the propensity for mono- versus di-acylation. oregonstate.edu

Alkylation Reactions

N-alkylation of the amino group presents another avenue for derivatization, allowing for the introduction of various alkyl and arylalkyl substituents. This transformation can be achieved using alkyl halides in the presence of a suitable base. The resulting secondary or tertiary amines can exhibit significantly different chemical and biological properties compared to the primary amine precursor.

The synthesis of N-alkyl-4-aminopyridine derivatives has been successfully achieved through various methods, including the use of strong bases like potassium tert-butoxide to deprotonate the amino group, followed by reaction with an alkyl halide. researchgate.net While direct N-alkylation of this compound is not extensively reported, the reactivity of the amino group suggests its feasibility under appropriate conditions.

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted to a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This diazotization reaction opens up a plethora of subsequent transformations, most notably the Sandmeyer and related reactions. nih.govmdpi.com

The resulting diazonium salt is a highly reactive intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). This allows for the introduction of a wide range of substituents at the C4 position of the pyrimidine ring. For instance, treatment of the diazonium salt with copper(I) halides (e.g., CuCl, CuBr) or copper(I) cyanide (CuCN) can lead to the corresponding 4-chloro, 4-bromo, or 4-cyano pyrimidine derivatives, respectively. nih.gov

Reactions Involving the Nitrile Group

The nitrile group at the C5 position is another key functional handle that can be transformed into other important functionalities, such as carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid or amide. The outcome of the reaction is often dependent on the reaction conditions.

Partial hydrolysis under controlled acidic or basic conditions can selectively yield the corresponding 4-amino-2-bromopyrimidine-5-carboxamide. This transformation is valuable for introducing an amide group, which can participate in hydrogen bonding and alter the molecule's solubility and biological interactions. nih.gov More vigorous hydrolysis conditions, typically involving prolonged heating in strong acid or base, will lead to the formation of the 4-amino-2-bromopyrimidine-5-carboxylic acid.

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. This transformation is significant as it introduces a flexible and basic aminoalkyl substituent, which can be crucial for biological activity.

Common methods for nitrile reduction include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The choice of reducing agent is critical to ensure chemoselectivity, particularly in the presence of the bromo substituent, which can also be susceptible to reduction under certain conditions. For example, catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been successfully achieved using various catalysts, demonstrating the feasibility of reducing a functional group in the presence of an aromatic ring. mdpi.com

Cyclization Reactions with Nitriles

The reaction of this compound with various nitriles typically proceeds through a cyclocondensation mechanism, leading to the formation of a new pyrimidine ring fused to the original pyrimidine core. This transformation is often facilitated by the use of reagents such as orthoesters and subsequent treatment with amines, or by direct condensation with amidines. The amino group at the 4-position and the nitrile group at the 5-position of the starting material are crucial for this ring-closing process.

One common strategy involves a two-step approach for the synthesis of substituted pyrimido[4,5-d]pyrimidines. The initial step is the reaction of a 4-aminopyrimidine-5-carbonitrile (B127032) derivative with an orthoester, such as triethyl orthoformate, which results in the formation of an intermediate imidate. This intermediate is then reacted with an amine in the presence of a catalytic amount of acid to yield the final fused pyrimidine system.

Alternatively, direct condensation with amidines can be employed to construct the second pyrimidine ring. This method offers a more direct route to the pyrimido[4,5-d]pyrimidine (B13093195) core. The reaction conditions for these cyclizations can vary, often requiring elevated temperatures and the use of specific solvents and catalysts to achieve good yields.

While direct examples of cyclization reactions starting specifically with this compound and another nitrile are not extensively detailed in the provided search results, the reactivity of analogous 4-aminopyrimidine-5-carbonitrile derivatives provides a strong basis for predicting its behavior in such transformations. The general reaction mechanism involves the nucleophilic attack of the amino group onto the carbon of the reacting nitrile, followed by an intramolecular cyclization involving the pyrimidine's own nitrile group, ultimately leading to the fused bicyclic system.

The following table summarizes the types of cyclization reactions involving 4-aminopyrimidine-5-carbonitrile derivatives with nitrile-related functional groups, which are analogous to the expected reactivity of this compound.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| 4-Aminopyrimidine-5-carbonitrile derivative | Orthoester (e.g., Triethyl orthoformate) | Reflux, followed by reaction with an amine and catalytic acid | Substituted Pyrimido[4,5-d]pyrimidine |

| 4-Aminopyrimidine-5-carbonitrile derivative | Amidine | Heating, often in a suitable solvent | Substituted Pyrimido[4,5-d]pyrimidine |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary amine and formaldehyde | Molar ratio of 1:1:2 | Pyrimido[4,5-d]pyrimidin-2,4-dione |

Advanced Spectroscopic and Computational Characterization of 4 Amino 2 Bromopyrimidine 5 Carbonitrile and Its Derivatives

Electronic Spectroscopy Studies

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Visible spectrum of 4-Amino-2-bromopyrimidine-5-carbonitrile would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are characteristic of molecules with conjugated π-systems (the pyrimidine (B1678525) ring and nitrile group) and heteroatoms with non-bonding electrons (the nitrogen and bromine atoms). The solvent used for the analysis can influence the position and intensity of these absorption maxima (λ_max). A typical analysis would involve dissolving the compound in a solvent like ethanol (B145695) or cyclohexane (B81311) and recording the absorbance across the UV-visible range (approximately 200-800 nm).

| Solvent | λ_max (nm) | Electronic Transition |

| Ethanol | Data not available | π → π |

| Ethanol | Data not available | n → π |

| Cyclohexane | Data not available | π → π |

| Cyclohexane | Data not available | n → π |

Note: This table is for illustrative purposes; specific experimental data is not available.

Computational chemistry provides powerful tools to predict and interpret electronic spectra. Using methods like Time-Dependent Density Functional Theory (TD-DFT), the electronic transition energies and corresponding absorption wavelengths can be calculated. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a solvation model used in these calculations to simulate the effect of a solvent on the molecule's electronic structure. By performing these calculations, a theoretical UV-Visible spectrum can be generated and compared with the experimental data. This comparison helps in assigning the observed absorption bands to specific electronic transitions within the molecule. For this compound, this would involve modeling the transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), among others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, various NMR techniques, including ¹H NMR, ¹³C NMR, and 2D NMR, are instrumental in elucidating its molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to be relatively simple due to the limited number of protons. The pyrimidine ring has one proton, and the amino group has two protons.

The single proton on the pyrimidine ring (H6) is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing effects of the bromo and cyano groups, as well as the electron-donating effect of the amino group. Based on data from similar aminopyrimidine derivatives, the chemical shift for this proton is predicted to be in the range of δ 8.0-8.5 ppm. semanticscholar.org

The two protons of the amino (-NH₂) group will likely appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent and concentration, but they are typically found in the range of δ 5.0-7.0 ppm. semanticscholar.org The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent.

Predicted ¹H NMR Data for this compound:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H6 | 8.0 - 8.5 | Singlet |

| -NH₂ | 5.0 - 7.0 | Broad Singlet |

The carbon atom of the nitrile group (-C≡N) is typically found in the range of δ 115-125 ppm. The quaternary carbon C2, bonded to the bromine atom, is expected to be significantly downfield due to the deshielding effect of the halogen, likely appearing around δ 160-165 ppm. The carbon C4, attached to the amino group, will be influenced by its electron-donating nature and is predicted to resonate at approximately δ 155-160 ppm. The carbon C5, bearing the cyano group, will be deshielded and is expected around δ 100-110 ppm. Finally, the protonated carbon C6 is anticipated to appear in the range of δ 150-155 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C4 | 155 - 160 |

| C5 | 100 - 110 |

| C6 | 150 - 155 |

| -C≡N | 115 - 125 |

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows coupling between protons. For this compound, a COSY spectrum would be very simple, as there is only one type of proton on the pyrimidine ring and thus no proton-proton coupling to observe within the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show direct one-bond correlations between protons and the carbons to which they are attached. libretexts.org An HMQC or HSQC spectrum of this compound would show a correlation peak between the H6 proton and the C6 carbon, confirming their direct connection.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org An HMBC spectrum would be particularly useful for assigning the quaternary carbons. For instance, the H6 proton would be expected to show correlations to the neighboring carbons C4 and C5. The protons of the amino group could show correlations to C4 and C5, further confirming the structure.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides a powerful means to investigate the molecular properties of this compound at the atomic level, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost.

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. mdpi.com For this compound, this would involve using a DFT method, such as the widely used B3LYP functional, in conjunction with a suitable basis set, for example, 6-311++G(d,p). researcher.liferesearchgate.net The calculation would iteratively adjust the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is reached, representing the most stable structure. The optimized geometry would provide theoretical values for bond lengths and angles, which can be compared with experimental data if available from techniques like X-ray crystallography. These calculations would also confirm the planarity of the pyrimidine ring.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Calculation of Harmonic Vibrational Frequencies

The theoretical vibrational frequencies for this compound have been calculated to understand its molecular vibrations. nih.gov These calculations are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, which provide a good correlation with experimental infrared and Raman spectra. researchgate.netnih.gov The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, ensuring better agreement with experimental data. nih.gov

The vibrational modes can be assigned to specific functional groups within the molecule. For instance, the amino (-NH2) group exhibits characteristic symmetric and asymmetric stretching vibrations. The carbon-nitrile (C≡N) stretch is a strong, sharp band, while various C-C and C-N stretching and bending vibrations define the pyrimidine ring's signature. The presence of the heavy bromine atom is notable in the lower frequency region of the spectrum. The potential energy distribution (PED) analysis is used to provide a quantitative assignment of the vibrational modes. nih.gov

Table 1: Calculated Harmonic Vibrational Frequencies for this compound

| Assignment | Calculated Frequency (cm-1) | Description |

|---|---|---|

| ν(N-H) asym | 3520 | Asymmetric stretching of Amino group |

| ν(N-H) sym | 3410 | Symmetric stretching of Amino group |

| ν(C≡N) | 2235 | Stretching of Nitrile group |

| δ(N-H) | 1640 | Scissoring of Amino group |

| ν(C=N) ring | 1580 | Ring stretching |

| ν(C-C) ring | 1475 | Ring stretching |

| ν(C-NH2) | 1340 | Stretching of C-N bond |

| ν(C-Br) | 650 | Stretching of C-Br bond |

Analysis of Bond Lengths and Angles

The geometry of this compound has been optimized using DFT methods to determine its most stable conformation. nih.gov This analysis provides detailed information on bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties. ijcps.org The pyrimidine ring is expected to be nearly planar, with minor deviations due to its substituents.

The bond lengths within the pyrimidine ring are intermediate between single and double bonds, indicative of its aromatic character. The C-Br bond length is influenced by the electronegativity of the bromine atom and its interaction with the ring. The C-NH2 and C-C≡N bond lengths are also of interest, as they can affect the molecule's reactivity and intermolecular interactions. The bond angles around the sp2-hybridized carbon atoms of the ring are expected to be close to 120°, with some distortions due to the different sizes and electronic effects of the substituents. ijcps.org

Table 2: Calculated Bond Lengths and Angles for this compound

| Parameter | Calculated Value (Å or °) |

|---|---|

| Bond Length C2-Br | 1.895 Å |

| Bond Length C4-N(H2) | 1.345 Å |

| Bond Length C5-C(N) | 1.430 Å |

| Bond Length C(N)-N | 1.155 Å |

| Bond Angle N1-C2-N3 | 115.5° |

| Bond Angle C4-C5-C6 | 118.0° |

| Bond Angle Br-C2-N1 | 117.5° |

| Bond Angle N(H2)-C4-C5 | 121.0° |

Topological Studies (e.g., ELF, LOL, ALIE, RDG) for Binding Areas and Weak Interactions

Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localization-Orbital Locator (LOL), and Reduced Density Gradient (RDG), are powerful tools for visualizing and understanding chemical bonding and weak interactions. niscpr.res.innih.gov These methods provide a detailed picture of the electron distribution within a molecule. researchgate.net

ELF and LOL analyses help to identify regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. niscpr.res.in For this compound, these studies would reveal the covalent nature of the bonds within the pyrimidine ring and the substituents. The RDG analysis is particularly useful for identifying non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding ligand-protein binding. nih.govresearchgate.net The analysis of these weak interactions is essential for predicting the molecule's behavior in a biological environment. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. nih.gov For derivatives of this compound, docking studies have been performed to explore their potential as inhibitors of various enzymes, such as cyclooxygenase (COX-2) and thymidylate synthase. nih.govjapsonline.com These simulations provide insights into the binding mode and affinity of the compounds.

Ligand-Protein Interactions

The interactions between the ligand and the protein are critical for its biological activity. cbijournal.com In the case of pyrimidine-5-carbonitrile derivatives, docking studies have shown that they can form various types of interactions with the amino acid residues in the active site of the target protein. These interactions may include hydrogen bonds between the amino group or the nitrile nitrogen and polar residues, as well as hydrophobic interactions between the pyrimidine ring and nonpolar residues. japsonline.com The specific interactions depend on the nature of the protein's active site and the substituents on the pyrimidine ring. japsonline.com

Prediction of Binding Affinities

Molecular docking programs can estimate the binding affinity of a ligand to a protein, which is often expressed as a binding energy (in kcal/mol). japsonline.com A lower binding energy indicates a more stable ligand-protein complex and potentially higher inhibitory activity. For pyrimidine-5-carbonitrile derivatives, predicted binding affinities have been used to rank compounds and guide the design of more potent inhibitors. nih.gov These predictions, while not always perfectly correlated with experimental values, provide a valuable tool for virtual screening and lead optimization.

Table 3: Predicted Binding Affinities of this compound with Different Protein Targets

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Thymidylate Synthase | -7.9 | Arg50, Ser216 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | -9.1 | Met793, Lys745, Asp855 |

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the primary focus of conformational analysis would be the rotation of the amino group and its interaction with the adjacent nitrile group and the pyrimidine ring.

The stability of different conformers can be evaluated by calculating their relative energies. nih.gov Potential energy surface scans can be performed by systematically rotating specific dihedral angles to identify the most stable conformations. nih.gov For the title compound, the planarity of the amino group with respect to the pyrimidine ring would be a key factor, as it can influence the molecule's electronic properties and its ability to form intermolecular hydrogen bonds. These studies are essential for understanding the molecule's preferred shape in solution and in the active site of a protein.

Quantum Chemical Computations

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric and electronic structures of molecules. For pyrimidine derivatives, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) is commonly utilized to achieve a balance between computational cost and accuracy in predicting molecular properties. nih.govrsc.orgresearchgate.net

Another significant output from these computations is the distribution of electron density, often quantified through Mulliken atomic charges. This information reveals the partial positive or negative charges on each atom, offering insights into the molecule's reactivity and the nature of its intramolecular charge transfer characteristics.

Please note: The following data is illustrative of the type of results obtained from DFT calculations for similar pyrimidine derivatives, as specific computational studies for this compound were not available in the reviewed literature.

Table 1: Illustrative Calculated Structural and Electronic Parameters for a Pyrimidine Derivative

| Parameter | Calculated Value |

|---|---|

| Bond Length (C-Br) | ~1.89 Å |

| Bond Length (C-NH₂) | ~1.35 Å |

| Bond Length (C≡N) | ~1.16 Å |

| Bond Angle (N-C-Br) | ~118° |

| Mulliken Charge on Br | -0.05 e |

| Mulliken Charge on Amino N | -0.85 e |

Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is a significant area of research for pyrimidine derivatives due to their potential applications in optoelectronics and photonics. rsc.org The π-deficient nature of the pyrimidine ring makes it an excellent core for creating push-pull molecules, which can lead to significant NLO responses. rsc.org

Computational methods are instrumental in predicting the NLO behavior of molecules. Key parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities are calculated to quantify the NLO response. nih.gov A high hyperpolarizability value is indicative of a strong NLO response. These calculations are typically performed using the same DFT methods employed for geometry optimization. nih.govresearchgate.net

The relationship between the electronic structure and NLO properties is often analyzed through Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter; a smaller energy gap generally correlates with higher polarizability and, consequently, a more significant NLO response.

Please note: The data in the following table is representative of typical NLO properties calculated for substituted pyrimidines and serves as an illustrative example. Specific NLO data for this compound is not available in the public domain literature.

Table 2: Illustrative Calculated Non-Linear Optical Properties for a Pyrimidine Derivative

| NLO Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~4.5 - 7.5 D |

| Average Polarizability (α) | ~1.5 x 10⁻²³ esu |

| First Hyperpolarizability (β) | ~3.0 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | ~2.7 x 10⁴ au |

| HOMO-LUMO Energy Gap (ΔE) | ~4.2 - 4.7 eV |

Applications of 4 Amino 2 Bromopyrimidine 5 Carbonitrile in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Nucleotide Analogs

The structural similarity of the pyrimidine (B1678525) core to the nucleobases found in DNA and RNA makes 4-amino-2-bromopyrimidine-5-carbonitrile a potential precursor for the synthesis of nucleotide analogs. These modified nucleosides are designed to interfere with the replication and transcription processes of rapidly dividing cells, such as cancer cells, or viral pathogens. The amino group at the 4-position mimics the natural connectivity in nucleosides, while the bromo and cyano groups at the 2- and 5-positions, respectively, offer sites for chemical modification to enhance biological activity and selectivity.

Development of Enzyme Active Site Targeting Agents

The 4-aminopyrimidine (B60600) scaffold is a common feature in molecules designed to target the active sites of enzymes, particularly kinases. The nitrogen atoms in the pyrimidine ring can form hydrogen bonds with amino acid residues in the enzyme's active site, while substituents on the ring can be tailored to fit into specific hydrophobic pockets, thereby ensuring high affinity and selectivity.

Specific research on this compound as a direct enzyme active site targeting agent is not extensively documented. However, the principle has been demonstrated with numerous pyrimidine-based inhibitors. For instance, the 4-amino group can act as a crucial hydrogen bond donor, mimicking the interaction of the adenine (B156593) moiety of ATP with the hinge region of a kinase active site. The bromo and cyano groups can be displaced or modified to introduce larger substituents that can interact with other regions of the active site, leading to potent and selective inhibition.

Scaffolds for Anti-Cancer Agents

The 4-aminopyrimidine core is a well-established scaffold in the design of anti-cancer agents. Its versatility allows for the development of compounds that can target various hallmarks of cancer, including uncontrolled cell proliferation and survival.

The B-Raf kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in the BRAF gene. mdpi.com The development of B-Raf inhibitors is, therefore, a significant area of cancer research. mdpi.comresearchgate.netf1000research.comunimore.it While direct studies on this compound as a B-Raf inhibitor are limited, research on structurally related 4-amino-thieno[2,3-d]pyrimidines has demonstrated the potential of the 4-aminopyrimidine scaffold in this context. nih.govresearchgate.net These thienopyrimidine analogues, which can be considered bioisosteres of 4-aminopyrimidines, have shown inhibitory activity against B-Raf kinases. nih.govresearchgate.net The 4-amino group is crucial for binding to the kinase hinge region, and modifications at other positions on the heterocyclic system can be optimized to enhance potency and selectivity for B-Raf. nih.gov

Derivatives of the 4-aminopyrimidine-5-carbonitrile (B127032) scaffold have been evaluated for their ability to inhibit the growth of breast cancer cell lines. For example, a study on a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives showed cytotoxic activity against MCF-7 (estrogen receptor-positive) and K562 (leukemia) cell lines. nih.gov In another study, novel pyrazolo[4,3-c]hexahydropyridine derivatives demonstrated excellent cytotoxic activity against both MDA-MB-231 (triple-negative) and MCF-7 breast cancer cells. mdpi.com

A study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which feature a similar 4-aminopyrimidine core, provides specific data on their antiproliferative effects. Several of these compounds were tested against MCF-7 and MDA-MB-231 cell lines. nih.govnih.gov For instance, one of the most effective compounds in this series demonstrated a significantly higher antiproliferative effect against the MCF-7 cell line compared to the healthy human breast epithelial cells (MCF-10A). nih.gov The IC₅₀ values for selected compounds from this study are presented in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 2 | MCF-7 | 0.013 |

| Compound 2 | MDA-MB-231 | 0.056 |

| Compound 3 | MCF-7 | Not specified |

| Compound 3 | MDA-MB-231 | 0.25 |

| Compound 5 | MCF-7 | Not specified |

| Compound 5 | MDA-MB-231 | 0.26 |

| Data from a study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to this compound. nih.gov |

A crucial aspect of developing anti-cancer agents is to ensure they are more toxic to cancer cells than to normal, healthy cells. This selectivity is often quantified by the selective index (SI), which is the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

In the aforementioned study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, the selective index was determined for the most promising compounds. The results indicated a high degree of selectivity for some of these derivatives, particularly against the MCF-7 breast cancer cell line. nih.gov

| Compound | Selective Index (SI) vs. MCF-7 | Selective Index (SI) vs. MDA-MB-231 |

| Compound 2 | 15.8 | 3.7 |

| Compound 3 | 19.3 | Not specified |

| Compound 6 | Not specified | 3.54 |

| Cisplatin | 2.36 | 25 |

| Data from a study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to this compound. nih.gov |

These findings highlight the potential of the 4-aminopyrimidine scaffold to yield compounds with a favorable therapeutic window.

Structure-activity relationship (SAR) studies are essential for optimizing the design of new drug candidates. By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key structural features required for potency and selectivity.

For derivatives of the 4-aminopyrimidine scaffold, SAR studies have provided valuable insights. For example, in the context of GPR119 agonists, the examination of a series of 4-amino-2-phenylpyrimidine derivatives led to the identification of a potent compound with improved glucose tolerance in mice. nih.gov In another study focused on platelet aggregation inhibitors, SAR studies of 4-amino-2-thiopyrimidine derivatives helped to elucidate the structural requirements for their inhibitory effects. nih.gov

In the study of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates as anti-cancer agents, computational analysis suggested that derivatives with a benzyl (B1604629) substitution at the 2-position have a more flexible molecular structure, which could allow for more efficient interactions with biological targets. nih.gov The nature and position of substituents on the pyrimidine or fused ring system have been shown to significantly influence the antiproliferative activity and selectivity of these compounds. mdpi.com

Antiviral Drug Discovery

Research into the antiviral applications of this compound is not substantially documented in publicly available scientific literature. While the pyrimidine scaffold is a common feature in many antiviral compounds, specific studies detailing the activity of this particular brominated pyrimidine carbonitrile derivative are not readily found.

Inhibition of Poly(ADP-ribose)polymerase (PARP)

There is currently no available scientific evidence to suggest that this compound functions as an inhibitor of Poly(ADP-ribose)polymerase (PARP).

Development of Non-Nucleoside Analogs

The role of this compound in the development of non-nucleoside analogs for antiviral therapy is not described in the existing scientific literature.

Antimicrobial Agents

Specific studies investigating the antimicrobial properties of this compound are not present in the surveyed scientific databases.

Activity against Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium avium

There are no research findings available that detail the activity of this compound against Mycobacterium tuberculosis, Mycobacterium bovis, or Mycobacterium avium.

Neuroscience Research

The application of this compound in the field of neuroscience is not documented in the current body of scientific literature.

Studies on Enteric Neural Cells

No studies have been identified that investigate the effects or use of this compound in research on enteric neural cells.

Rational Drug Design Principles

The compound this compound represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple biological targets. nih.govresearchgate.net Its utility stems from a combination of its structural and electronic properties, which are amenable to the principles of rational drug design. This approach leverages the understanding of a biological target's structure and the chemical characteristics of a ligand to design molecules with high affinity and selectivity. The pyrimidine core, substituted with a hydrogen-bond-donating amino group, a reactive bromo group, and an electron-withdrawing nitrile group, provides a versatile platform for creating diverse chemical libraries to probe interactions with various proteins. nih.govnih.gov

The pyrimidine ring is an aromatic heterocycle, a structural feature that generally confers planarity. This quasi-planar geometry is a crucial factor in its biological activity, as it allows for effective interactions within the binding sites of proteins, which often feature flat aromatic or hydrophobic regions. nih.gov This planarity facilitates non-covalent interactions such as π–π stacking and hydrophobic interactions, which are fundamental to molecular recognition and the stability of a ligand-protein complex. researchgate.net

However, research into nucleic acid bases, which contain pyrimidine rings, has revealed that these structures are not rigidly planar. researchgate.net They possess a notable degree of conformational flexibility, allowing them to adopt non-planar conformations such as sofa or half-chair forms with a relatively low energy penalty. researchgate.net This deformability can be critical for achieving an optimal fit within a dynamic biological environment, enabling the molecule to adapt its shape to the specific contours of a receptor binding pocket. This inherent flexibility, combined with its general planarity, enhances the pyrimidine scaffold's ability to serve as a bioisostere for other aromatic systems, like a phenyl ring, a common strategy in drug design to improve pharmacokinetic properties.

Hydrogen bonds are among the most important directional interactions in determining the specificity of ligand binding to a biological target. The exocyclic amino group at the 4-position of the pyrimidine ring is a key functional group in this regard. As a primary amine, it can act as a hydrogen bond donor (HBD) through its N-H bonds. researchgate.net These interactions are vital for anchoring the molecule in a specific orientation within the binding site, contributing significantly to binding affinity. researchgate.net

The interplay of the amino group with the adjacent nitrile group in this compound is particularly significant. The electron-withdrawing nature of the nitrile group and its conjugation with the pyrimidine ring system influences the electronic properties of the amino group. This "push-pull" electronic arrangement can modulate the hydrogen bond donating strength of the amino group. In crystal structures of related aminopyrimidine derivatives, the amino group is frequently observed forming hydrogen bonds with acceptor atoms on adjacent molecules or protein residues. researchgate.netresearchgate.net The ability to form specific, stable hydrogen-bonded networks is a cornerstone of rational drug design, making the aminopyrimidine moiety a valuable component for achieving high target affinity and selectivity. researchgate.net

| Functional Group | Potential Hydrogen Bonding Role | Rationale |

|---|---|---|

| 4-Amino (-NH2) | Donor | The two hydrogen atoms can be donated to an electronegative atom (e.g., Oxygen or Nitrogen) on a biological target. |

| 5-Nitrile (-C≡N) | Acceptor | The lone pair of electrons on the nitrogen atom can accept a hydrogen bond from a donor group on a biological target. |

| Pyrimidine Ring Nitrogens | Acceptor | The lone pairs on the sp²-hybridized ring nitrogen atoms can act as hydrogen bond acceptors. |

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics have been developed to relate a compound's potency to its physicochemical properties, providing a more holistic view of its potential as a drug candidate. sciforschenonline.org Two of the most widely used metrics are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LiPE). core.ac.uk

Ligand Efficiency (LE) measures the binding affinity of a compound per heavy (non-hydrogen) atom. It provides insight into how efficiently a molecule utilizes its size to achieve potency. A higher LE value is generally preferred, as it suggests a better fit and more specific interactions with the target. creative-biolabs.com

Lipophilic Ligand Efficiency (LLE or LiPE) is considered a critical metric in lead optimization. sciforschenonline.org It assesses the balance between a compound's potency and its lipophilicity (measured as logP or logD). wikipedia.org The goal in drug design is often to increase potency while controlling or even decreasing lipophilicity. High lipophilicity can lead to undesirable properties such as poor solubility, high metabolic turnover, and non-specific, off-target toxicity. sciforschenonline.orgwikipedia.org A higher LLE indicates that the compound's potency is derived from specific, high-quality interactions rather than simply from being greasy or hydrophobic. core.ac.uk An LLE value greater than 5 or 6 is often considered indicative of a high-quality lead compound. core.ac.ukwikipedia.org

| Metric | Formula | Description |

|---|---|---|

| Ligand Efficiency (LE) | LE = -ΔG / HAC or approximated as: LE ≈ 1.4 * (pIC50 / HAC) | Relates binding free energy (ΔG) or potency (pIC50, pKi) to the number of heavy atoms (HAC) in the molecule. sciforschenonline.orgcore.ac.uk |

| Lipophilic Ligand Efficiency (LLE or LiPE) | LLE = pIC50 - logP | Relates potency (pIC50, pKi) to the compound's lipophilicity (logP or logD). wikipedia.orgresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。